![molecular formula C21H33N3O9 B078626 Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine CAS No. 13318-19-9](/img/structure/B78626.png)
Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine, also known as HHTT, is a triazine-based compound that has been extensively studied for its potential use in various scientific research applications. This compound is synthesized through a multi-step process that involves the reaction of several chemical reagents. In
Wirkmechanismus
The mechanism of action of Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine is not fully understood. However, it is believed that Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine interacts with cell membranes and alters their permeability. This alteration in membrane permeability can lead to changes in cellular function and can be exploited for various research applications.
Biochemische Und Physiologische Effekte
Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine has been shown to have minimal toxicity and excellent biocompatibility. In vitro studies have shown that Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine does not affect cell viability or proliferation. Additionally, Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine has been shown to have minimal immunogenicity and does not elicit an immune response in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine is its excellent biocompatibility and low toxicity. This makes it an ideal candidate for various research applications, including drug delivery and medical imaging. Additionally, Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine is relatively easy to synthesize, which makes it an attractive compound for researchers. However, one of the limitations of Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine is its limited solubility in water, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine. One potential area of research is the development of new drug delivery systems using Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine as a carrier. Additionally, Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine could be used as a contrast agent for various medical imaging modalities. Finally, further studies are needed to fully understand the mechanism of action of Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine and its potential applications in various research fields.
Conclusion:
In conclusion, Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine is a triazine-based compound that has been extensively studied for its potential use in various scientific research applications. The synthesis of Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine involves a multi-step process that starts with the reaction of several chemical reagents. Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine has excellent biocompatibility and low toxicity, which makes it an ideal candidate for various research applications. Future research on Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine could lead to the development of new drug delivery systems, medical imaging modalities, and a better understanding of its mechanism of action.
Synthesemethoden
The synthesis of Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine involves a multi-step process that starts with the reaction of 1,3,5-tris(2-hydroxyethyl)cyanuric acid with epichlorohydrin to form a mono-epoxide intermediate. This intermediate is then reacted with 3-(oxiranylmethoxy)-1-propanol and sodium hydroxide to form the di-epoxide intermediate. Finally, the di-epoxide intermediate is reacted with 3-(oxiranylmethoxy)-1-oxopropylamine and sodium hydroxide to form Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine.
Wissenschaftliche Forschungsanwendungen
Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine is in the field of drug delivery. Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine has been shown to have excellent biocompatibility and can be used as a carrier for various drugs and therapeutic agents. Additionally, Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine has been studied for its potential use as a contrast agent in medical imaging.
Eigenschaften
CAS-Nummer |
13318-19-9 |
---|---|
Produktname |
Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine |
Molekularformel |
C21H33N3O9 |
Molekulargewicht |
471.5 g/mol |
IUPAC-Name |
1-[3,5-bis[3-(oxiran-2-ylmethoxy)propanoyl]-1,3,5-triazinan-1-yl]-3-(oxiran-2-ylmethoxy)propan-1-one |
InChI |
InChI=1S/C21H33N3O9/c25-19(1-4-28-7-16-10-31-16)22-13-23(20(26)2-5-29-8-17-11-32-17)15-24(14-22)21(27)3-6-30-9-18-12-33-18/h16-18H,1-15H2 |
InChI-Schlüssel |
HIILPLVHMVHXHX-UHFFFAOYSA-N |
SMILES |
C1C(O1)COCCC(=O)N2CN(CN(C2)C(=O)CCOCC3CO3)C(=O)CCOCC4CO4 |
Kanonische SMILES |
C1C(O1)COCCC(=O)N2CN(CN(C2)C(=O)CCOCC3CO3)C(=O)CCOCC4CO4 |
Andere CAS-Nummern |
13318-19-9 |
Synonyme |
hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.